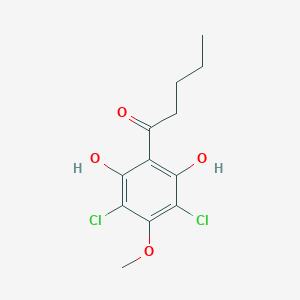
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is a chemical compound known for its unique structure and properties. It is a phenolate anion resulting from the removal of a proton from one of the hydroxy groups of the parent compound. This compound is significant in various scientific research fields due to its differentiation-inducing properties and its role as a signaling molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of chloro groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Functions as a differentiation-inducing factor in cellular studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one involves its role as a signaling molecule. It interacts with specific receptors and pathways to induce cellular differentiation and other biological effects. The molecular targets include various enzymes and receptors involved in cell signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: A closely related compound with similar properties and applications.
3,5-Dichloro-2,4,6-trihydroxyphenyl)hexan-1-one: Another related compound with distinct functional groups
Uniqueness
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is unique due to its specific combination of functional groups and its ability to act as a differentiation-inducing factor. This makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
113411-16-8 |
|---|---|
Fórmula molecular |
C12H14Cl2O4 |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3 |
Clave InChI |
VZEUMRXJWIAEOK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
SMILES canónico |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Sinónimos |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone DIF-2 (Dictyostelium) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















